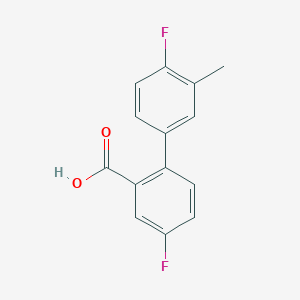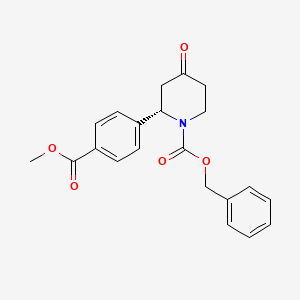
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline (Boc-4-AMTQ) is an organic compound containing an aromatic heterocyclic ring and an amine group. It is a derivative of tetrahydroquinoline, a type of cyclic amine, and is a building block for organic synthesis. Boc-4-AMTQ has been studied extensively for its potential applications in various scientific research fields, such as drug discovery, molecular biology, and biochemistry.
Applications De Recherche Scientifique
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research. It can be used as a building block in organic synthesis, as a reagent in peptide synthesis, and as a ligand in drug discovery. It has also been used in molecular biology applications, such as in the synthesis of peptide nucleic acids (PNAs) and in the study of protein-protein interactions. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme kinetics and genetic regulation.
Mécanisme D'action
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is an aromatic heterocyclic compound, which means it is capable of forming hydrogen bonds with other molecules. This property makes it a useful reagent in peptide synthesis, as it can serve as a linker between amino acids. In addition, this compound can form covalent bonds with other molecules, which makes it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate biochemical and physiological processes. Studies have shown that it can affect the activity of enzymes, as well as gene expression and protein-protein interactions. In addition, it has been shown to have an effect on cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is a useful reagent for laboratory experiments due to its stability and solubility in aqueous solutions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, it is important to note that the reaction conditions must be carefully controlled to ensure the desired yield and quality of the product. Additionally, this compound is toxic and should be handled with care.
Orientations Futures
The potential applications of Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline are far-reaching and the compound is likely to be studied for many years to come. Future research could focus on its use in drug discovery, molecular biology, and biochemistry. Additionally, it could be studied for its potential to modulate biochemical and physiological processes, such as enzyme activity, gene expression, and protein-protein interactions. Finally, further research could be conducted to improve the synthesis of this compound and to develop new and innovative methods for using the compound in scientific research.
Méthodes De Synthèse
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline can be synthesized in a two-step process from commercially available starting materials. The first step involves the reaction of 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline (AMTQ) with 1-bromo-3-chloropropane to form an intermediate, which is then reacted with potassium carbonate to yield this compound. The reaction can be carried out in aqueous solution at room temperature, and the yield is typically around 80%.
Propriétés
IUPAC Name |
tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-9-13(17-14(18)19-15(2,3)4)11-7-5-6-8-12(11)16-10/h9H,5-8H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNTXNOGLYOMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)







